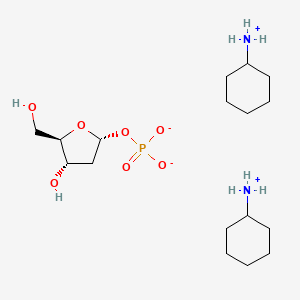![molecular formula C20H30N2O B13720146 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/no-structure.png)
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole is a synthetic anabolic steroid derived from dihydrotestosterone. It is known for its ability to promote muscle growth and enhance physical performance. This compound is often used in the field of sports and bodybuilding due to its potent anabolic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole involves several steps. One common method starts with the precursor dihydrotestosterone. The process includes the formation of a pyrazole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.
Biology: Employed in research on androgen receptors and their role in muscle growth and development.
Medicine: Investigated for its potential therapeutic uses in treating muscle wasting diseases and hormone deficiencies.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Wirkmechanismus
The mechanism of action of 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole involves binding to androgen receptors in muscle and bone tissues. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stanozolol: 17 beta-Hydroxy-17 alpha-methyl-5 alpha-androstano[3,2-c]pyrazole
Prostanozol: 5 alpha,17 beta-17-[(Tetrahydro-2H-pyran-2-yl)oxy]-2’H-androst-2-eno[3,2-c]pyrazole
Uniqueness
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole is unique due to its specific structure, which provides a balance between anabolic and androgenic effects. This makes it particularly effective for promoting muscle growth with fewer androgenic side effects compared to other anabolic steroids .
Conclusion
This compound is a significant compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial production.
Eigenschaften
Molekularformel |
C20H30N2O |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(2S,13R,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13?,14-,15?,16?,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
GZCJWTCFQKPYQN-RLTHVMGOSA-N |
Isomerische SMILES |
C[C@]12CCC3[C@H](C1CC[C@@H]2O)CCC4[C@@]3(CC5=C(C4)NN=C5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
